L-Idose-13C-1

Catalog No.
S12876312
CAS No.
M.F
C6H12O6
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Idose-13C-1

Product Name

L-Idose-13C-1

IUPAC Name

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1

InChI Key

GZCGUPFRVQAUEE-SMXRVYQBSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([13C@@H]([C@H](C=O)O)O)O)O)O

L-Idose-13C-1 is a carbon-13 isotopically labeled form of L-Idose, a hexose monosaccharide characterized by its aldehyde group, classifying it as an aldose. This compound is not naturally occurring but is synthesized for various scientific applications. L-Idose is a C-5 epimer of D-glucose, differing in the configuration of the hydroxyl groups at specific carbon atoms. The molecular formula for L-Idose-13C-1 is C6H12O6\text{C}_6\text{H}_{12}\text{O}_6, with a molecular weight of 181.15 g/mol. The IUPAC name for this compound is (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(13C)hexanal .

Typical for sugars, including:

  • Oxidation: Converts to carboxylic acids.
  • Reduction: Yields alcohols.
  • Substitution: Forms various derivatives through the introduction of functional groups.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and pH levels to maintain stability.

L-Idose-13C-1 serves as a substrate alternative to D-glucose in biological studies, particularly for measuring aldose reductase activity. This enzyme catalyzes the reduction of sugars to their corresponding alcohols, and L-idose's structural similarity to D-glucose allows for comparative studies on enzyme kinetics and inhibition. Research indicates that L-idose can be utilized effectively in pharmacokinetic studies due to its ability to mimic glucose while providing distinct metabolic pathways for analysis .

The synthesis of L-Idose-13C-1 involves incorporating the carbon-13 isotope into the L-Idose molecule through various methods:

  • Chemical Synthesis: Utilizing labeled precursors that integrate the carbon-13 isotope during the synthesis process.
  • Enzymatic Methods: Employing enzymes that facilitate the incorporation of carbon isotopes into sugar molecules.
  • Thioglycoside Derivatives: A method that avoids tedious chromatographic separations by preparing thioglycosides stereoselectively .

Industrial production typically involves large-scale synthesis with precise control over reaction conditions to ensure high purity and yield.

L-Idose-13C-1 has diverse applications across multiple fields:

  • Chemistry: Used as a tracer in metabolic studies to track carbon atom incorporation in biochemical pathways.
  • Biology: Employed in carbohydrate metabolism studies and enzyme activity investigations.
  • Medicine: Utilized in pharmacokinetic studies to explore drug distribution and metabolism.
  • Industry: Applied in the synthesis of complex molecules and new materials.

Interaction studies involving L-Idose-13C-1 focus on its behavior in metabolic pathways and its interaction with enzymes like aldose reductase. These studies highlight its potential as a tracer that provides insights into enzyme kinetics and substrate specificity compared to D-glucose. The unique carbon labeling allows researchers to monitor its incorporation into metabolic processes effectively .

Similar Compounds: Comparison

L-Idose-13C-1 can be compared with other similar hexoses, particularly those that are also carbon-labeled. The following compounds are notable:

CompoundDescriptionUnique Features
D-IdoseC-5 epimer of D-glucose; non-labeled formNaturally occurring; lacks isotopic labeling
D-GuloseAnother hexose; differs in hydroxyl group positionsNot labeled; used in metabolic studies
D-TaloseRare sugar; similar structureNon-labeled; used in specific biochemical contexts
L-GalactoseC-4 epimer of glucose; structurally similarNon-labeled; involved in lactose metabolism
L-GuloseC-2 epimer of glucose; structurally similarNon-labeled; less common than other hexoses

The uniqueness of L-Idose-13C-1 lies primarily in its carbon-13 labeling, which enhances sensitivity and accuracy in scientific research applications compared to its non-labeled counterparts. This labeling enables precise tracking within metabolic pathways, making it invaluable for studying drug development and metabolic processes .

The synthesis of L-Idose-13C-1 from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose represents one of the most established approaches for accessing this rare carbon-13 labeled sugar derivative [8] [11]. This methodology exploits the configurational inversion at carbon-5 of the readily available glucose derivative to generate the desired L-idose configuration [11] [14].

The foundational approach involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through selective oxidation at carbon-6 followed by stereoselective reduction [4] [6]. King-Morris and colleagues demonstrated that 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose serves as an effective precursor for the preparation of L-6-13C-idose through cyanohydrin reduction protocols [4]. The addition of potassium-13C-cyanide at pH 6.8 for 5 minutes to this aldehyde precursor yields both D-gluco and L-ido cyanohydrins that can be readily reduced with hydrogen gas and palladium-barium sulfate catalyst [4].

Key Reaction Parameters and Yields

Starting MaterialReaction ConditionsProduct YieldSelectivity
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanoseK13CN, pH 6.8, 5 minL-ido cyanohydrin: 35%L-ido:D-gluco = 35:65
L-ido cyanohydrinH2/Pd-BaSO4 reduction1,2-O-isopropylidene-β-L-ido-hexodialdo-1,4-furanose>95% conversion
Protected L-ido aldehydeNaBH4 reductionL-6-13C-idose after deprotection89% overall

The practical route described by Hung and colleagues involves a multi-step synthesis starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [8] [10]. Key transformations include stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose, regioselective protection of 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose at oxygen-5, and epimerization of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose at carbon-3 [8].

An improved methodology developed by Canadian researchers demonstrates that 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives can be converted to L-idose derivatives with enhanced efficiency [11]. This approach utilizes acetate ion-exchange resin treatment followed by catalytic deacylation and detosylation sequences, achieving yields of 89% for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose and 95% for the subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [11].

Regioselective Protection-Deprotection Techniques

Regioselective protection strategies are crucial for the successful synthesis of L-Idose-13C-1 derivatives with defined substitution patterns [15] [17] [18]. The development of orthogonal protecting group schemes enables selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity throughout the synthetic sequence [15] [18].

Dibutyltin Oxide-Mediated Regioselective Protection

Recent advances in regioselective protection have demonstrated the effectiveness of dibutyltin oxide for the selective protection of trans-diaxial 1,2-diols in L-iduronic acid derivatives [15] [18]. Treatment of glucosamine-iduronic acid disaccharides with dibutyltin oxide and benzoyl chloride at 70°C provides exclusive protection at the 2-O-position [15]. This methodology represents the first successful application of dibutyltin oxide to the regioselective protection of di-axial trans 2-O- or 3-O-positions of iduronic acid derivatives [15] [18].

The versatility of this protection strategy is demonstrated by the selective installation of various protecting groups including 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and benzoyl groups at the 2-O-position, while monochloroacetyl groups can be selectively installed at the 3-O-position [15] [18].

Orthogonal Protecting Group Strategies

Protecting GroupPositionRemoval ConditionsSelectivityReference
tert-Butyldiphenylsilyl6-OTBAF, THF>98% [17]
2-Naphthylmethylene acetal4-O, 6-Op-Toluenesulfonic acid>95% [15]
Benzoyl2-OLiOH, aqueous THF>90% [15]
LevulinoylVariousHydrazine acetate>95% [18]

The implementation of orthogonal protecting groups enables the synthesis of multiply protected L-idose derivatives suitable for complex oligosaccharide assembly [17] [18]. Hung and colleagues developed protecting group strategies that allow functional group manipulations while maintaining complete control over stereochemistry [17]. These approaches utilize tert-butyldiphenylsilyl groups at 6-O-positions, 2-naphthylmethyl groups at 4-O-positions, and p-bromobenzyl groups at 3-O-positions to confer exclusive α-stereoselectivity in glycosylation reactions [17].

Site-Selective Functionalization Protocols

Advanced protection strategies incorporate site-selective functionalization protocols that enable the preparation of strategically protected building blocks from core disaccharides [15]. The use of zinc iodide and trimethyl(phenylthio)silane for thioglycoside formation, followed by global deacetylation and selective acetal protection, provides access to versatile synthetic intermediates [15]. Subsequent benzylation using silver oxide and benzyl bromide in dichloromethane-dimethylformamide generates valuable intermediates in significantly fewer steps compared to traditional approaches [15].

Stereoselective Hydrogenation and Epimerization Protocols

Stereoselective hydrogenation and epimerization represent critical transformations for the synthesis of L-Idose-13C-1 with precise stereochemical control [19] [20] [21] [22]. These methodologies enable the conversion of readily available precursors into the desired L-idose configuration while maintaining the carbon-13 isotopic label [4] [22].

Catalytic Hydrogenation Systems

The development of adaptive catalytic systems has revolutionized stereoselective hydrogenation protocols for idose synthesis [21]. Ruthenium nanoparticles immobilized on tertiary amine-functionalized polymer-grafted silica demonstrate remarkable selectivity control in response to gas composition [21]. Under hydrogen atmosphere, rapid hydrogenation of carbon-carbon double bonds and aromatic rings occurs with initial rate constants of 1.18 h⁻¹, followed by carbonyl group hydrogenation at 0.22 h⁻¹ [21]. However, in the presence of hydrogen-carbon dioxide mixtures, double bond and furan ring hydrogenation proceed at reduced rates of 0.31 h⁻¹, while carbonyl hydrogenation is almost completely suppressed with rate constants of 0.02 h⁻¹ [21].

Molybdate-Catalyzed Epimerization

Molybdate-catalyzed epimerization protocols provide efficient access to carbon-2 epimeric aldoses and have been successfully applied to L-idose synthesis [22]. The epimerization of aldoheptoses having D-arabino configuration at carbon atoms C-4, C-5, and C-6 proceeds with varying degrees of conversion depending on the starting material [22]. The conversion efficiency increases in the order D-glycero-D-galactoheptose < D-glycero-D-taloheptose < D-glycero-D-guloheptose < D-glycero-D-idoheptose [22].

King-Morris and colleagues demonstrated that molybdate epimerization of D-6-13C-glucose and L-6-13C-idose yields the corresponding mannose and gulose derivatives respectively [4]. This transformation provides access to multiple carbon-13 labeled aldohexoses from a single synthetic precursor while maintaining isotopic integrity [4].

Radical-Mediated Epimerization

Recent developments in radical-mediated axial-to-equatorial epimerization offer complementary approaches for idose synthesis [19]. The use of tetrabutylammonium decatungstate as catalyst with 4,4'-dimethoxy diphenyl disulfide and tetrabutylammonium dibutyl phosphate under near-ultraviolet light irradiation enables selective carbon-4 epimerization [19]. This methodology demonstrates particular effectiveness for the synthesis of D-anhydroidose from D-anhydromannose in 60% yield through sequential epimerization at both carbon-3 and carbon-4 positions [19].

Stereoselective Protocols and Reaction Conditions

Epimerization MethodCatalyst SystemReaction ConditionsProduct YieldSelectivity
Molybdate-catalyzedSodium molybdatepH 7.5, 60°C65-85%C-2 selective
Radical-mediatedTBADT/disulfide390 nm LED, rt47-60%Axial→equatorial
Hydrogenation-basedRu/Pd-BaSO4H2, atmospheric pressure>95%Stereoretentive

The implementation of stereoselective protocols requires careful optimization of reaction parameters including temperature, pH, catalyst loading, and reaction time [19] [20] [22]. Temperature effects on anomeric selectivity demonstrate that increasing reaction temperature from 0°C to 35°C can improve α/β ratios from 1:1 to 30:1 in glycosylation reactions [32]. However, optimal conditions vary significantly depending on the specific substrate and desired stereochemical outcome [32].

Purification and Characterization of 13C-Labeled Products

The purification and characterization of L-Idose-13C-1 presents unique challenges due to the presence of the carbon-13 isotope and the inherent instability of idose derivatives [24] [25] [26] [29]. Advanced analytical techniques and specialized purification protocols are essential for obtaining pure, well-characterized products suitable for biological and chemical applications [24] [26] [27].

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary method for purification of carbon-13 labeled idose derivatives [24] [29]. Acket and colleagues developed a liquid chromatography-high resolution mass spectrometry method for analyzing isotopomer distributions of free sugars labeled with carbon-13 without derivatization procedures [24]. This approach demonstrates superior sensitivity, reproducibility, and accuracy compared to previous methods for determining isotopic enrichments [24].

The purification of carbon-13 labeled levoglucosan on gram scale has been achieved using silica gel chromatography [29]. Alexander and colleagues demonstrated that 2-chloro-1,3-dimethylimidazolinium chloride selectively activates the anomeric carbon toward substitution reactions, enabling smooth conversion to anhydroglucose derivatives [29]. Purification by chromatography on silica gel provides the labeled product in good yield on large scale [29].

Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides the most definitive characterization of isotopically labeled idose derivatives [25] [26] [27]. The application of carbon-13 nuclear magnetic resonance to all-carbon-13 substituted sugars dramatically increases sensitivity and provides enhanced structural information [25]. Measurements can be performed using broad band decoupling or off-resonance decoupling methods with 32,768 data points, using deuterated dimethylsulfoxide as reference [25].

Two-dimensional double-quantum-coherence spectroscopy obtained through INADEQUATE mode enables precise identification of directly coupling carbon pairs [25] [26]. This technique allows complete assignment of carbon backbone connectivity and facilitates structural confirmation of synthetic products [25]. The enhanced sensitivity achieved with uniformly carbon-13 labeled compounds enables detection at sub-milligram quantities [25].

Mass Spectrometric Analysis

High-resolution mass spectrometry provides essential confirmation of molecular composition and isotopic incorporation in carbon-13 labeled idose derivatives [24] [28] [30]. The use of stable isotope-labeled internal standards increases reproducibility and accuracy, particularly when introduced early in sample preparation [28]. Multiple isotope labels should be incorporated to avoid confounding from naturally occurring isotopes [28].

Electrospray ionization mass spectrometry enables sensitive detection of carbon-13 labeled sugars with molecular ion peaks shifted by the appropriate mass increment [24] [30]. Stable isotope labeling by carbon-13 in bacterial culture systems has been validated for the production of completely labeled compounds, with mass spectral confirmation showing complete isotopic incorporation [30].

Analytical Data and Purity Assessment

Analytical MethodDetection LimitPrecisionIsotopic PurityApplication
LC-HRMS10 ng/mL±2%>99%Quantitative analysis
13C NMR100 μg±1 ppm>98%Structural confirmation
ESI-MS1 ng/mL±5%>99%Molecular weight verification
HPLC-UV50 ng/mL±3%N/APurity assessment

The evaluation of carbon-13 labeled compounds requires comprehensive analytical characterization including chemical shift determination, coupling constant measurement, and isotopic enrichment assessment [25] [26] [27]. Fairweather and colleagues demonstrated that 100 micrograms of uniformly carbon-13 labeled polysaccharide products provide sufficient material for both liquid and solid-state carbon-13 nuclear magnetic resonance analyses [26]. This methodology proves at least 100 times more sensitive than analyses of non-enriched polysaccharides [26].

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

181.06674293 g/mol

Monoisotopic Mass

181.06674293 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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